2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro-dimethoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 2-fluoro-4,5-dimethoxybenzene under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules .
Medicine: Its structural features may contribute to the design of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-dimethoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .
Comparison with Similar Compounds
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and fluoro-phenyl groups but has additional chlorine substituents, which can alter its reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Lacks the fluoro and dimethoxy groups, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar to the target compound but with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAZYZMAJUHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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